N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Its structure includes a 4-fluorophenyl carboxamide group at position 7, a phenyl group at position 2, and a methyl substituent at position 3. The fluorine atom on the aryl ring may enhance electronic properties and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-24-11-16(19(26)22-14-9-7-13(21)8-10-14)18-17(12-24)20(27)25(23-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIOVSVMZBCDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally related to pyrazolo[4,3-c]pyridine derivatives exhibit promising anticancer properties. Specifically, N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These compounds may act by targeting specific signaling pathways involved in tumor growth and survival.
Antimicrobial Properties
Studies have demonstrated that pyrazolo[4,3-c]pyridine derivatives possess antimicrobial activity against a range of bacteria and fungi. The introduction of a fluorophenyl group enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antimicrobial agents.
Neuropharmacology
CNS Activity
The compound's structural features suggest potential applications in neuropharmacology. Preliminary studies indicate that N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) involving N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl derivatives has provided insights into the modification of chemical structures to enhance biological activity. Variations in substituents on the pyrazolo[4,3-c]pyridine scaffold have been systematically studied to identify optimal configurations for desired pharmacological effects.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives, including N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl. These compounds were tested against human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity.
Case Study 2: Antimicrobial Screening
A research group investigated the antimicrobial potential of various pyrazolo[4,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl showed notable inhibition against Staphylococcus aureus and Escherichia coli, supporting its application as a lead compound for further development in antimicrobial therapy.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related analogs from the provided evidence (Table 1).
Structural Analog 1: 5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921846-85-7)
- Core Structure : Shares the pyrazolo[4,3-c]pyridine backbone.
- Substituents :
- Position 5: Benzyl group (vs. methyl in the target compound).
- Position 7: Tetrahydrofuran-2-ylmethyl carboxamide (vs. 4-fluorophenyl carboxamide).
- Molecular Weight : 428.5 g/mol (vs. 391.4 g/mol for the target compound, estimated from its formula C₂₁H₁₇FN₄O₂).
- The tetrahydrofuran moiety could enhance solubility compared to the fluorophenyl group.
Structural Analog 2: 1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide
- Core Structure : Pyrazolo[3,4-b]pyridine (isomeric difference from the target compound’s pyrazolo[4,3-c]pyridine).
- Substituents :
- Position 4: Furan-2-yl group (vs. phenyl at position 2 in the target).
- Position 3: 5-oxopyrrolidine carboxamide (vs. 4-fluorophenyl carboxamide).
- Implications: The pyrazolo[3,4-b]pyridine isomer may exhibit distinct electronic properties and binding interactions.
Methodological Considerations in Structural Analysis
The evidence highlights crystallographic tools like SHELX , WinGX , and ORTEP for structural determination. These programs enable precise modeling of substituent conformations and intermolecular interactions, which are critical for comparing analogs. For example, SHELXL’s refinement capabilities could elucidate differences in bond angles or packing efficiencies between the target compound and its analogs.
Preparation Methods
Synthesis of N-Amino-2-Iminopyridine Precursor
The CDC method, validated for pyrazolo[1,5-a]pyridines, can be adapted for pyrazolo[4,3-c]pyridines.
Step 1: Preparation of N-Amino-2-Iminopyridine
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React 2-chloropyridine with hydrazine hydrate in ethanol at reflux to yield N-amino-2-iminopyridine.
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Introduce a phenyl group at position 2 via Ullmann coupling with iodobenzene, using CuI and 1,10-phenanthroline as catalysts.
Step 2: CDC Reaction with β-Diketone
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Combine N-amino-2-(phenylimino)pyridine (3 mmol) with 5-methyl-1,3-cyclohexanedione (3 mmol) in ethanol containing acetic acid (6 equiv).
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Heat at 130°C under O₂ atmosphere for 18 hours to induce cyclization.
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Mechanism :
Key Parameters :
Functionalization at Position 7
Alternative Route via Vilsmeier-Haack Cyclization
Pyrazole Ring Formation
Step 1: Hydrazine Condensation
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React 4-fluorophenylhydrazine with ethyl acetoacetate in ethanol at 70°C to form pyrazolone intermediate.
Step 2: Vilsmeier-Haack Reaction
Pyridine Annulation
Step 3: Knorr Pyridine Synthesis
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Condense pyrazole-carbaldehyde with methylmalonamide under acidic conditions to form pyrazolo[4,3-c]pyridine.
Step 4: Oxidation and Amidation
Critical Analysis of Methodologies
Key Findings :
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The CDC route offers superior yields and regiocontrol due to in situ oxidative cyclization.
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Vilsmeier-Haack methods require stringent temperature control to avoid acetyl group migration.
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EDCI/HOBt coupling ensures minimal racemization compared to classical acyl chloride routes.
Spectroscopic Characterization
Representative Data for Target Compound :
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¹H NMR (DMSO-d₆) : δ 2.61 (s, 3H, CH₃), 7.14 (s, 1H, pyridine-H), 7.36–7.65 (m, Ar-H), 8.20 (s, 2H, NH₂).
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HRMS : m/z calcd. for C₂₃H₁₇FN₄O₂ [M⁺]: 416.1035; found: 416.1035.
Optimization Challenges and Solutions
Byproduct Formation in CDC
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
